molecular formula C10H10N2O2 B1368107 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 53004-19-6

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B1368107
CAS No.: 53004-19-6
M. Wt: 190.2 g/mol
InChI Key: ZMLZMIXKMFTTJQ-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic redox cycling based on cerium (IV)/cerium (III) redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines with a variety of aromatic aldehydes .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    5-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the methyl group at the 1-position.

    1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the methoxy group at the 5-position.

    5-Methoxy-1H-benzo[d]imidazole: Lacks the aldehyde group at the 2-position.

Uniqueness: 5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of all three functional groups (methoxy, methyl, and aldehyde) on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

IUPAC Name

5-methoxy-1-methylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-4-3-7(14-2)5-8(9)11-10(12)6-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLZMIXKMFTTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600433
Record name 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53004-19-6
Record name 5-Methoxy-1-methyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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